molecular formula C11H14BrNO B3191075 N-(4-bromo-2-isopropylphenyl)acetamide CAS No. 51688-72-3

N-(4-bromo-2-isopropylphenyl)acetamide

Cat. No. B3191075
CAS RN: 51688-72-3
M. Wt: 256.14 g/mol
InChI Key: JSTILQCDXMMTAL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-isopropylphenyl)acetamide , also known as 4-Bromo-2-isopropylacetaniline , is a chemical compound with the molecular formula C11H14BrNO . It falls under the category of acetamides and exhibits interesting properties due to its bromine substitution on the phenyl ring .


Synthesis Analysis

The synthesis of N-(4-bromo-2-isopropylphenyl)acetamide involves the acetylation of 4-bromo-2-isopropylaniline (also known as 4-bromo-2-isopropylacetanilide ) with acetic anhydride or acetyl chloride. The reaction occurs at the amino group, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of N-(4-bromo-2-isopropylphenyl)acetamide consists of a phenyl ring with a bromine substituent at the para position and an acetamide functional group. The isopropyl group is attached to the nitrogen atom of the acetamide moiety .


Chemical Reactions Analysis

  • Substitution Reactions : The isopropyl group can undergo substitution reactions with appropriate reagents .

Scientific Research Applications

1. Crystallographic Studies

N-(4-bromo-2-isopropylphenyl)acetamide and its derivatives have been a subject of interest in crystallographic studies. For instance, structures of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromophenyl}acetamide, have been analyzed for their molecular shape and intermolecular interactions. These studies have helped in understanding the 3-D arrays and interactions like hydrogen bonds and π interactions, contributing to the knowledge of crystal engineering and design (Boechat et al., 2011).

2. Potential in Pesticide Development

Research has also been conducted on derivatives of N-(4-bromo-2-isopropylphenyl)acetamide for potential applications in pesticide development. New powder diffraction data of derivatives like N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide have been characterized, indicating their possible use as pesticides. The X-ray powder diffraction method was used for characterization, revealing valuable data for the development of new organic compounds in the field of agricultural chemistry (Olszewska et al., 2008).

3. Anticancer Drug Synthesis

A significant application area is in the synthesis of anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and confirmed for anticancer activity through in silico modeling, targeting the VEGFr receptor. This demonstrates its potential in the pharmaceutical industry for developing new cancer treatments (Sharma et al., 2018).

4. Synthesis and Pharmacological Assessment

There has also been research on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, examining their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research has opened avenues in pharmaceuticals for the development of new drugs with diverse therapeutic properties (Rani et al., 2016).

properties

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)10-6-9(12)4-5-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTILQCDXMMTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-isopropylphenyl)acetamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-iso-propyl-phenylamine (780 mg, 3.64 mmol) in acetic anhydride (4 mL) was stirred at room temperature over night. The reaction was poured into water and the resulting white precipitate was filtered off and dried under vacuum to give N-(4-bromo-2-iso-propyl-phenyl)-acetamide as a light pink solid (0.770 g, 83%); 1H NMR (300 MHz, DMSO-d6): δ 9.39 (s, 1H), 7.43 (d, 1H, J=2.4 Hz), 3.16 (m, 1H), 2.04 (s, 3H), 1.13 (d, 6H, J=7 Hz); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=dichloromethane; Rf=0.21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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